molecular formula C19H23N3O2S B1223456 3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one

3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one

Cat. No. B1223456
M. Wt: 357.5 g/mol
InChI Key: YDQQNESQPSLCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one is a member of benzimidazoles.

Scientific Research Applications

  • Synthesis and Biological Activity : Benzimidazole derivatives, similar to the compound , have been synthesized and evaluated for their biological activities, such as antibacterial properties and potential as anti-Helicobacter pylori agents. For instance, Kühler et al. (2002) found that certain 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles exhibit selective antibacterial properties for Helicobacter spp. (Kühler et al., 2002).

  • Chemical Synthesis Techniques : Research has been conducted on the synthesis of related benzimidazole compounds using various methods. Meziane et al. (1998) reported a solvent-free preparation method for ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates, which could be relevant to the synthesis of the specified compound (Meziane et al., 1998).

  • Fluorescent Properties : Certain benzimidazole derivatives have been studied for their fluorescent properties, which could be relevant for applications in imaging or sensor technology. Rangnekar and Rajadhyaksha (1986) explored the fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives (Rangnekar & Rajadhyaksha, 1986).

  • Anticancer Activity : Benzimidazole-based compounds have also been synthesized and evaluated for their potential anticancer properties. Refaat (2011) investigated a series of pyrido[1,2-a]benzimidazoles for their anticancer activity against human breast adenocarcinoma cells (Refaat, 2011).

  • DNA Binding and Cytotoxicity : Benzimidazole compounds have been shown to interact with DNA and exhibit cytotoxicity, suggesting potential applications in cancer treatment. Paul et al. (2015) synthesized benzimidazole-based Schiff base copper(II) complexes, which displayed significant DNA binding and cytotoxic effects on various cancer cell lines (Paul et al., 2015).

properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

3-[3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]sulfanylpropyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C19H23N3O2S/c1-13-11-15(14(2)21(13)3)18(23)12-25-10-6-9-22-17-8-5-4-7-16(17)20-19(22)24/h4-5,7-8,11H,6,9-10,12H2,1-3H3,(H,20,24)

InChI Key

YDQQNESQPSLCCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)CSCCCN2C3=CC=CC=C3NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one
Reactant of Route 3
3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one
Reactant of Route 4
3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one

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